
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a phenyl group substituted with two hydroxyl groups. The chloride ion is associated with the positively charged thioxanthene moiety, forming a salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride typically involves the reaction of a thioxanthene derivative with a phenolic compound under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the thioxanthene core is alkylated with a phenolic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The thioxanthene core can be reduced to form dihydrothioxanthene derivatives.
Substitution: The phenyl hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can scavenge free radicals, providing antioxidant effects. Additionally, the thioxanthene core can interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenanthrene-10-oxide: Known for its chemical stability and heat resistance.
Dodecahydro-1H-phenalene-2,5,8-triamine: Another compound with a similar core structure but different functional groups.
Uniqueness
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride is unique due to its combination of a thioxanthene core and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
89706-20-7 |
|---|---|
Molecular Formula |
C19H27ClO2S |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-(2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-thioxanthen-10-ium-10-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C19H26O2S.ClH/c20-15-9-10-16(21)19(12-15)22-17-7-3-1-5-13(17)11-14-6-2-4-8-18(14)22;/h9-10,12-14,17-18H,1-8,11H2,(H-,20,21);1H |
InChI Key |
YHGUTBLQBJIZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3CCCCC3[S+]2C4=C(C=CC(=C4)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



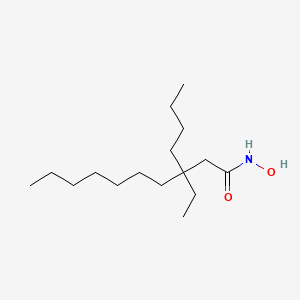

oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
methanone](/img/structure/B14379875.png)
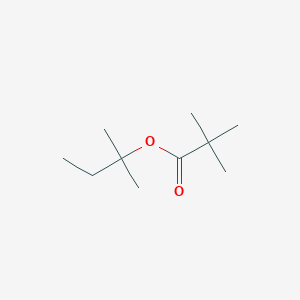
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
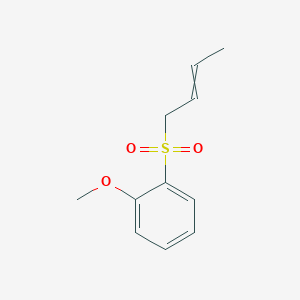
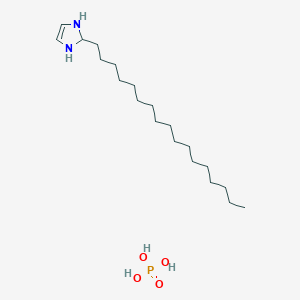
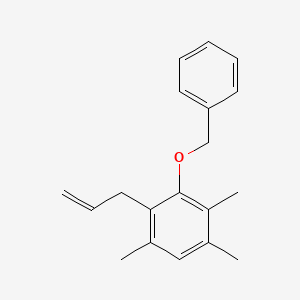
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
